6-fluorospiro[3.3]heptan-2-ol
Description
Properties
CAS No. |
2715119-74-5 |
|---|---|
Molecular Formula |
C7H11FO |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Spiro 3.3 Heptane Architectures in Molecular Design and Bioisosterism
The spiro[3.3]heptane scaffold, a rigid bicyclic system composed of two fused cyclobutane (B1203170) rings, has emerged as a significant motif in molecular design, primarily for its role as a saturated bioisostere of the phenyl ring. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat aromatic ring, like benzene (B151609), with a three-dimensional, sp³-rich scaffold like spiro[3.3]heptane can offer numerous advantages in drug design. nih.govenamine.net
Spirocyclic compounds are becoming increasingly popular because their rigid and defined three-dimensional structures can lead to improved target selectivity and reduced entropic penalties upon binding to a biological target. researchgate.net This rigidity and defined vectoral orientation of substituents make them predictable building blocks. researchgate.net Furthermore, their "unnatural" structures may be less recognizable to metabolic enzymes, potentially improving a compound's metabolic stability and bioavailability. enamine.net The incorporation of the spiro[3.3]heptane core has been shown to be a successful strategy for creating novel, patent-free analogs of existing drugs with high biological potency. nih.govresearchgate.net For instance, it has been successfully used to replace the meta-benzene ring in the anticancer drug sonidegib and the phenyl ring in the anesthetic benzocaine. nih.gov
| Feature | Benzene Ring | Spiro[3.3]heptane | Advantage of Spiro[3.3]heptane |
| Geometry | Planar | Three-dimensional, rigid | Access to under-explored 3D chemical space. |
| Hybridization | sp² | sp³ | Increased saturation, moving away from flat aromatic structures. |
| Bioisosterism | Common aromatic core | Saturated bioisostere | Can mimic substituent exit vectors while improving physicochemical properties. nih.govresearchgate.net |
| Metabolic Stability | Prone to oxidative metabolism | Generally more stable | Less familiar to degrading enzymes, potentially improving bioavailability. enamine.net |
| Intellectual Property | Found in many existing drugs | Novel scaffold | Opportunity to create new, patentable chemical entities. researchgate.net |
Role of Fluorine in Modulating Molecular Conformation, Reactivity, and Stereoelectronic Effects in Organic Scaffolds
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, used to fine-tune a wide range of properties, including potency, permeability, metabolic stability, and conformation. acs.orgresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these profound effects. acs.orgbeilstein-journals.org
Conformational Control: Fluorine's small van der Waals radius allows it to replace hydrogen without a significant increase in steric bulk. beilstein-journals.org However, its high electronegativity creates a highly polarized C-F bond, which can engage in powerful stereoelectronic interactions that dictate molecular shape. beilstein-journals.org A key phenomenon is the "gauche effect," where a fluorine atom prefers a gauche (60°) dihedral angle relationship with an adjacent electron-withdrawing group or a lone pair on an adjacent atom, rather than the sterically favored anti-periplanar (180°) arrangement. researchgate.netacs.org This predictable conformational preference is exploited to pre-organize molecules into specific shapes, which can be crucial for binding to biological targets. acs.orgnih.gov
Reactivity Modulation: The strong electron-withdrawing nature of fluorine significantly influences the reactivity of nearby functional groups. rsc.org It can lower the pKa of adjacent acids and amines, altering their ionization state at physiological pH. acs.org While the C-F bond itself is very strong and generally stable, its presence can activate or deactivate other parts of the molecule to metabolic processes. acs.org For example, placing fluorine at a potential site of metabolism can block undesirable oxidation. acs.org
Stereoelectronic Effects: Beyond simple inductive effects, fluorine participates in more complex stereoelectronic interactions, such as hyperconjugation. beilstein-journals.org This involves the donation of electron density from a neighboring bonding orbital (like a σ C-H or σ C-C) into the antibonding orbital of the C-F bond (σ*C-F). acs.org These interactions are highly dependent on the geometric arrangement of the bonds and can stabilize specific conformations, influencing both molecular shape and reactivity. beilstein-journals.orgresearchgate.net For example, the alignment of the C-F bond can affect the electrophilicity of a nearby carbonyl group, influencing its reaction rates. beilstein-journals.org
| Feature | Description | Impact on Molecular Properties |
| Size | Small van der Waals radius (1.47 Å). nih.gov | Can replace hydrogen with minimal steric penalty. beilstein-journals.org |
| Electronegativity | Highest of all elements, creating a highly polarized C-F bond. beilstein-journals.org | Inductive effects alter the acidity/basicity of nearby groups; creates strong dipoles. researchgate.net |
| Conformation | Induces specific conformational preferences via stereoelectronic interactions (e.g., gauche effect). researchgate.netacs.org | Controls molecular shape and pre-organizes scaffolds for target binding. nih.govresearchgate.net |
| Metabolic Stability | The C-F bond is very strong (BDE ~109 kcal/mol). acs.org | Can block metabolic "soft spots," increasing the half-life of a drug. acs.orgresearchgate.net |
| Reactivity | Stabilizes α-carbocations through lone-pair donation but destabilizes α-carbanions. rsc.org | Influences reaction pathways and the stability of intermediates. rsc.org |
Historical Context and Current Research Trajectories for Novel Fluorinated Spirocyclic Building Blocks
Retrosynthetic Analysis of the this compound Scaffold
A logical retrosynthetic analysis of this compound reveals several key disconnection points, leading to strategically chosen precursor molecules. The primary disconnection involves the simplification of the spirocyclic core and the introduction of the fluorine and hydroxyl functionalities in a controlled manner.
Key Disconnection Strategies and Ring-Forming Reactions (e.g., [2+2] Cycloadditions, Double Alkylation)
The construction of the spiro[3.3]heptane framework is central to the synthesis of this compound. Two primary strategies dominate the formation of this strained bicyclic system: [2+2] cycloadditions and double alkylation reactions.
Double Alkylation: This convergent approach is a widely employed and robust method for constructing the spiro[3.3]heptane core. nih.govchemrxiv.org The key transformation involves the reaction of a 1,1-bis(electrophilic) cyclobutane (B1203170) with a C2-synthon that acts as a double nucleophile. For the target molecule, this translates to the double alkylation of a malonic ester derivative or a related C2-nucleophile with a suitably substituted 1,1-bis(halomethyl)cyclobutane. Subsequent functional group interconversions of the resulting spirocyclic diester or ketone lead to the desired alcohol. This method offers the advantage of modularity, allowing for the synthesis of various substituted spiro[3.3]heptanes. nih.gov
[2+2] Cycloaddition: This strategy involves the formation of the two cyclobutane rings in a sequential or concerted manner. A common approach is the [2+2] cycloaddition of a ketene (B1206846) or keteniminium salt with a methylene (B1212753) cyclobutane derivative. rsc.orgdiva-portal.org For instance, the reaction of dichloroketene (B1203229) with methylenecyclobutane (B73084) can yield a spiro[3.3]heptanone precursor, which can then be further functionalized. diva-portal.org While effective, this method may require more steps to introduce the desired fluorine substituent at the 6-position compared to a convergent double alkylation approach. Photochemical [2+2] cycloadditions of olefins are also a viable, though less common, method for constructing the spiro[3.3]heptane skeleton. rsc.org
Identification and Synthesis of Precursor Molecules for the Spiro[3.3]heptane Core
Based on the retrosynthetic analysis, particularly the double alkylation strategy, the key precursor for the synthesis of this compound is 1,1-bis(bromomethyl)-3-fluorocyclobutane (B2711098) . uni.lunih.gov The synthesis of this crucial intermediate is a multi-step process that begins with commercially available starting materials. While the direct synthesis of this specific precursor is not extensively documented, analogous syntheses for similar difluoro and trifluoromethyl derivatives provide a clear blueprint. nih.govchemrxiv.org
A plausible synthetic route to 1,1-bis(bromomethyl)-3-fluorocyclobutane would commence from a suitable 3-fluorocyclobutanone derivative. This ketone can be converted to a more elaborate cyclobutane system bearing the necessary functional groups for the subsequent bromination and ring formation.
The other key component for the double alkylation is a C2-nucleophile. Diethyl malonate is a common choice, which upon reaction with 1,1-bis(bromomethyl)-3-fluorocyclobutane would yield diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate. accelachem.com Alternatively, tosylmethyl isocyanide (TosMIC) can be used to directly form the corresponding spiro[3.3]heptanone, 6-fluorospiro[3.3]heptan-2-one, after hydrolysis of the intermediate isonitrile. chemrxiv.org This ketone is a direct precursor to the target alcohol via reduction.
| Precursor Molecule | Synthetic Role |
| 1,1-bis(bromomethyl)-3-fluorocyclobutane | Key electrophilic building block for the double alkylation reaction to form the spiro[3.3]heptane core. |
| Diethyl malonate | A C2-nucleophile that reacts with the bis(bromomethyl) compound to form a spirocyclic diester. |
| Tosylmethyl isocyanide (TosMIC) | A C1-nucleophile that, after double alkylation and hydrolysis, directly yields a spirocyclic ketone. |
| 6-fluorospiro[3.3]heptan-2-one | The direct precursor to this compound via reduction. |
Enantioselective and Diastereoselective Synthesis of this compound
The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule.
Asymmetric Catalysis in Fluorinated Spirocycle Construction
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of complex molecules. In the context of this compound, asymmetric catalysis can be envisioned at two key stages: the fluorination step or the ring-forming step. Organocatalytic enantioselective fluorination of spirocyclic aldehydes has been reported, providing a potential route to introduce the fluorine atom stereoselectively. ku.dkthieme-connect.comresearchgate.net Furthermore, asymmetric [2+2] cycloadditions catalyzed by chiral Lewis acids or organocatalysts could, in principle, construct the spiro[3.3]heptane framework with high enantiopurity. rice.edu However, the most direct application of asymmetric catalysis for this target molecule would be the asymmetric reduction of the ketone precursor, 6-fluorospiro[3.3]heptan-2-one, using chiral catalysts such as those based on ruthenium, rhodium, or iridium.
Chiral Auxiliary-Mediated Approaches to this compound Enantiomers
The use of chiral auxiliaries is a classical and reliable method for achieving stereocontrol. In the synthesis of spiro[3.3]heptane derivatives, chiral auxiliaries have been successfully employed in Strecker reactions to produce enantiopure amino acids. nih.gov A similar strategy could be adapted by incorporating a chiral auxiliary into one of the precursor fragments. For example, a chiral malonate derivative could be used in the double alkylation reaction. The resulting diastereomeric spirocyclic esters could then be separated and the chiral auxiliary removed to afford the enantiomerically pure product. Another approach involves the resolution of a racemic intermediate, such as 6-fluorospiro[3.3]heptane-2-carboxylic acid, by forming diastereomeric salts with a chiral amine.
Biocatalytic Pathways for Stereodefined this compound
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. For the synthesis of enantiopure this compound, two main biocatalytic strategies are particularly promising: the enzymatic kinetic resolution of the racemic alcohol or the asymmetric reduction of the corresponding ketone.
Enzymatic kinetic resolution, often employing lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method has been successfully applied to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org
More directly, the asymmetric reduction of 6-fluorospiro[3.3]heptan-2-one using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly attractive approach. nih.govresearchgate.net These enzymes can exhibit exquisite enantioselectivity, providing access to either enantiomer of the alcohol with high optical purity by selecting the appropriate enzyme. mdpi.com The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been demonstrated, highlighting the potential of this strategy for creating chiral spirocyclic alcohols. nih.gov
| Stereoselective Method | Description | Potential Application for this compound |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Asymmetric reduction of 6-fluorospiro[3.3]heptan-2-one. |
| Chiral Auxiliary | Covalent bonding of a chiral molecule to a substrate to direct a stereoselective reaction. | Diastereoselective synthesis of a spirocyclic intermediate followed by auxiliary removal. |
| Biocatalysis (Kinetic Resolution) | Enzymatic resolution of a racemic mixture. | Lipase-catalyzed acylation of racemic this compound. |
| Biocatalysis (Asymmetric Reduction) | Enzymatic reduction of a prochiral ketone. | Ketoreductase-catalyzed reduction of 6-fluorospiro[3.3]heptan-2-one to a single enantiomer of the alcohol. |
Regioselective Fluorination Strategies to Access this compound
The introduction of a single fluorine atom into a specific position within the spiro[3.3]heptane framework requires precise control of regioselectivity. The synthesis of this compound can be approached through several strategic fluorination reactions, including electrophilic, nucleophilic, and radical pathways. The choice of method often depends on the starting material and the desired stereochemical outcome.
Electrophilic Fluorination in Spiro[3.3]heptane Systems
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, a plausible precursor would be a silyl (B83357) enol ether derived from spiro[3.3]heptan-2-one. The reaction of this enol ether with a suitable electrophilic fluorinating agent would introduce the fluorine atom at the C6 position.
Commonly used electrophilic N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgacs.org The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield. The mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reagents. wikipedia.org In the context of spiro[3.3]heptane systems, the steric environment around the reactive center plays a significant role in the approach of the fluorinating agent. Asymmetric fluorination can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands, which create a chiral environment and control the facial selectivity of the fluorination. acs.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Typical Application |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl enol ethers, and other carbon nucleophiles. acs.org |
| Selectfluor® | F-TEDA-BF₄ | Fluorination of a wide range of nucleophiles, including enolates and aromatic compounds. acs.org |
Nucleophilic Fluorination and Deoxofluorination Methods
Nucleophilic fluorination provides an alternative and often complementary approach to access fluorinated spiro[3.3]heptanes. This strategy can involve either the direct displacement of a leaving group by a fluoride (B91410) ion or, more commonly, the deoxofluorination of a corresponding alcohol or ketone.
Deoxofluorination of a hydroxyl group is a powerful method for introducing fluorine. A direct route to this compound could involve the selective deoxofluorination of one of the hydroxyl groups in spiro[3.3]heptane-2,6-diol. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly employed for this transformation. acs.org The reaction proceeds by converting the alcohol into a good leaving group, which is subsequently displaced by a fluoride ion in an SN2-type reaction. acs.org
Alternatively, a challenging deoxofluorination of a sterically hindered carbonyl group can be utilized. enamine.net The synthesis could start from 6-oxospiro[3.3]heptan-2-ol or its protected precursor. The carbonyl group would be converted to a gem-difluoride, which is not the target compound, but related methods can achieve monofluorination. For instance, fluorination of an epoxide precursor, such as one derived from spiro[3.3]hept-6-en-2-ol, with a nucleophilic fluoride source like potassium fluoride or amine-hydrofluoric acid complexes could yield the desired fluorohydrin. nih.gov The regioselectivity of the epoxide opening is a critical factor, influenced by steric and electronic effects as well as the choice of the fluoride source. nih.gov
Radical Fluorination Methodologies
Radical fluorination has emerged as a powerful technique, offering pathways that are complementary to traditional ionic methods. wikipedia.org This approach involves the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org For the synthesis of this compound, a C-H bond at the 6-position of spiro[3.3]heptan-2-ol could be targeted for direct fluorination.
Modern radical fluorination often uses electrophilic N-F reagents, such as NFSI or Selectfluor, which can act as fluorine atom donors under the right conditions. wikipedia.org The radical can be generated through various methods, including photocatalysis or the use of radical initiators. acs.orgrsc.org For example, a photocatalyst, upon absorbing light, could initiate a hydrogen atom transfer (HAT) from the C-H bond at the 6-position of a protected spiro[3.3]heptan-2-ol, generating a tertiary radical. This radical would then be trapped by the fluorine source to yield the fluorinated product. Another radical approach is decarboxylative fluorination, where a precursor like spiro[3.3]heptan-2-ol-6-carboxylic acid is converted into a radical via a Hunsdiecker-type reaction, followed by fluorination using a reagent like xenon difluoride (XeF₂). wikipedia.org
Optimization of Reaction Conditions and Scalability for this compound Synthesis
Transitioning a synthetic route from a laboratory-scale discovery to a large-scale industrial process requires extensive optimization of reaction conditions and a robust, scalable strategy. The synthesis of fluorinated spiro[3.3]heptane building blocks has been successfully scaled to the multigram and even kilogram level by moving from lengthy, linear sequences to more efficient convergent syntheses. nih.govchemrxiv.orgenamine.net
A key strategy for scalability is the development of a convergent route where the spiro[3.3]heptane core is constructed from readily available precursors. nih.govchemrxiv.org For this compound, this could involve synthesizing a key fluorinated intermediate, such as 1,1-bis(halomethyl)-3-fluorocyclobutane, which can then undergo cyclization to form the spirocyclic core.
Table 2: Parameters for Optimization in Fluorination Reactions
| Parameter | Considerations for Optimization and Scalability |
|---|---|
| Solvent | Choice of solvent affects solubility, reaction rate, and selectivity. For scale-up, factors like cost, safety (flammability, toxicity), and ease of removal are critical. |
| Temperature | Reaction temperature influences reaction kinetics and selectivity. Lower temperatures may be needed to control exothermic reactions on a large scale. |
| Reagent Stoichiometry | Minimizing the excess of expensive or hazardous fluorinating agents is crucial for cost-effectiveness and waste reduction. |
| Catalyst Loading | For catalytic reactions, reducing the catalyst loading without compromising efficiency is a key goal for large-scale synthesis. |
| Purification | Developing non-chromatographic purification methods, such as crystallization or distillation, is essential for efficient and scalable production. nih.gov |
The use of continuous-flow microreactors offers a modern solution for scaling up fluorination reactions, including those that are highly exothermic or use hazardous reagents. acs.org Flow chemistry provides enhanced control over reaction parameters, improves safety, and can lead to higher yields and purity.
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. scispace.com Applying these principles to the synthesis of this compound can reduce waste, minimize energy consumption, and improve safety.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than linear ones.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net Employing catalytic methods for fluorination, such as those using transition metal catalysts, aligns with this principle. acs.org
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. scispace.com Developing a synthetic route that directly fluorinates a late-stage intermediate without protection would be a key green improvement.
Safer Solvents and Auxiliaries : The choice of solvent has a significant impact on the environmental footprint of a process. Green chemistry encourages the use of safer solvents like water, or minimizing solvent use altogether. researchgate.netmdpi.com
Design for Energy Efficiency : Carrying out reactions at ambient temperature and pressure reduces energy requirements. mdpi.com The use of highly efficient catalysts or photochemical methods that operate under mild conditions contributes to this goal. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable, reflecting the modern imperative to balance chemical innovation with environmental responsibility.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 6-fluorospiro[3.e]heptan-2-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its covalent framework and relative stereochemistry.
The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclobutane ring protons due to restricted rotation and complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (H-2) and the proton on the carbon with the fluorine atom (H-6) would appear as characteristic multiplets. The chemical shift of H-2 would be in the range of 3.5-4.5 ppm, while the H-6 signal would be significantly downfield, likely in the 4.5-5.5 ppm range, and exhibit a large geminal coupling to fluorine (²JHF ≈ 40-60 Hz).
The ¹³C NMR spectrum provides information on the carbon skeleton. The spirocyclic quaternary carbon (C-4) would appear as a singlet around 35-45 ppm. The carbons bearing the electronegative substituents, C-2 (hydroxyl) and C-6 (fluoro), would be deshielded. C-2 is expected around 65-75 ppm, while C-6 will show a large one-bond coupling to fluorine (¹JCF ≈ 180-250 Hz) and resonate around 85-95 ppm. The introduction of fluorine is known to influence the chemical shifts of neighboring carbons. chemrxiv.org
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift providing information about the electronic environment. This signal would be split by couplings to adjacent protons (vicinal ³JHF) and the geminal proton (²JHF).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 3.5 - 4.5 | m | JH-H |
| H-6 | 4.5 - 5.5 | dm | ²JH-F ≈ 40-60, JH-H |
| Ring CH₂ | 1.5 - 2.8 | m | JH-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H}) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-2 | 65 - 75 | s | - |
| C-4 (spiro) | 35 - 45 | s | - |
| C-6 | 85 - 95 | d | ¹JC-F ≈ 180-250 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. youtube.comsdsu.edue-bookshelf.de
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks within each cyclobutane ring. sdsu.edu It would show correlations between H-2 and its adjacent methylene protons, and between H-6 and its neighbors, confirming their positions within the respective rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (¹JCH). princeton.educolumbia.edu This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum, for instance, linking the ¹H signal at ~4.0 ppm to the ¹³C signal at ~70 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). princeton.educolumbia.edu Key HMBC correlations would be observed from the methylene protons on one ring to the spiro-carbon (C-4) and to the carbons of the other ring, definitively connecting the two cyclobutane units. Correlations from H-2 to C-4 and from H-6 to C-4 would confirm the substituent positions relative to the spiro-center.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry. For this compound, which can exist as cis and trans diastereomers, NOESY can distinguish between them. For the cis isomer, a NOE would be expected between H-2 and H-6, whereas this correlation would be absent or very weak for the trans isomer.
High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₇H₁₁FO.
Calculated Exact Mass: 130.0803 g/mol
HRMS analysis would confirm this exact mass with high precision (typically within 5 ppm), ruling out other possible elemental compositions.
The fragmentation pattern observed in the mass spectrum gives further structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:
Loss of a water molecule ([M-H₂O]⁺) from the alcohol.
Loss of hydrogen fluoride ([M-HF]⁺).
Cleavage of the cyclobutane rings, leading to characteristic smaller fragments.
A retro-[2+2] cycloaddition reaction could also be a possible fragmentation pathway for the spirocyclic system.
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₇H₁₁FO⁺ | 130.0803 |
| [M-H₂O]⁺ | C₇H₉F⁺ | 112.0697 |
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation Determination of this compound and its Derivatives
For a definitive and unambiguous determination of the three-dimensional structure, including absolute stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard. nih.gov While obtaining suitable crystals of the alcohol itself might be challenging, analysis of a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) is a common strategy.
X-ray analysis of spiro[3.3]heptane derivatives has revealed that the cyclobutane rings are typically puckered. chemrxiv.orgnih.gov The analysis of this compound would provide precise data on:
Bond lengths and angles: Confirming the expected values for C-C, C-H, C-O, and C-F bonds.
Stereochemistry: Unambiguously establishing the relative configuration (cis or trans) of the fluoro and hydroxyl groups. For a single enantiomer, the absolute configuration (e.g., (2R, 6S)) can be determined using anomalous dispersion methods, often requiring the presence of a heavier atom in the crystal structure. nih.gov
Chiroptical Spectroscopy (ORD, CD) for Enantiomeric Purity and Absolute Configuration Assessment
This compound is a chiral molecule. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for analyzing chiral samples. nsf.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Enantiomeric Purity: The magnitude of the optical rotation (in ORD) or the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. These techniques can therefore be used to quantify the enantiomeric purity.
Absolute Configuration: While empirical rules can sometimes be used, the most reliable method for assigning absolute configuration is to compare the experimental CD spectrum with a theoretically predicted spectrum generated using time-dependent density functional theory (TD-DFT) calculations. nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for its absolute configuration to be assigned with high confidence. The spiro nature of the scaffold induces significant chirality, which should result in distinct CD spectra. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insight
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. nist.govnist.gov
For this compound, key vibrational bands would include:
O-H Stretch: A strong, broad absorption in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching of the C-H bonds on the spiro[3.3]heptane framework.
C-F Stretch: A strong absorption in the 1000-1150 cm⁻¹ region is indicative of the carbon-fluorine bond. The exact position can provide insight into the local molecular environment.
C-O Stretch: A moderate to strong band in the 1050-1200 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond.
Skeletal Vibrations: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to C-C stretching and various bending modes of the spirocyclic skeleton.
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon skeleton, which are often weak or absent in the IR spectrum.
Table 4: Predicted Key IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| C-H | Stretch | 2850 - 3000 | Medium-Strong |
| C-O | Stretch | 1050 - 1200 | Medium-Strong |
Reactivity Profiles and Transformative Chemistry of 6 Fluorospiro 3.3 Heptan 2 Ol
Reactions Involving the Hydroxyl Group of 6-fluorospiro[3.3]heptan-2-ol
The secondary hydroxyl group is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst, to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other methods such as reaction with alkenes in the presence of an acid catalyst. The reactivity in these reactions is generally lower for secondary alcohols compared to primary alcohols due to increased steric hindrance. quora.comvedantu.com
Table 1: Predicted Reagents for Esterification and Etherification of this compound
| Reaction Type | Reagent | Product |
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) | 6-fluorospiro[3.3]heptan-2-yl ester |
| Esterification | Acyl Chloride (R-COCl) + Base (e.g., Pyridine) | 6-fluorospiro[3.3]heptan-2-yl ester |
| Esterification | Acid Anhydride ((RCO)₂O) + Acid/Base Catalyst | 6-fluorospiro[3.3]heptan-2-yl ester |
| Etherification | Alkyl Halide (R-X) + Strong Base (e.g., NaH) | 6-fluoro-2-(alkoxy)spiro[3.3]heptane |
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 6-fluorospiro[3.3]heptan-2-one. medlifemastery.comlibretexts.orgchemistryviews.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity. chemistrysteps.comwikipedia.org Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids without cleavage of carbon-carbon bonds. chemistryviews.org
Reduction of the hydroxyl group to a methylene (B1212753) group is a more challenging transformation but can be achieved through a two-step process. This typically involves conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride.
Table 2: Predicted Reagents for Oxidation of this compound
| Oxidizing Agent | Product |
| Chromic acid (H₂CrO₄) | 6-fluorospiro[3.3]heptan-2-one |
| Pyridinium chlorochromate (PCC) | 6-fluorospiro[3.3]heptan-2-one |
| Dess-Martin periodinane (DMP) | 6-fluorospiro[3.3]heptan-2-one |
| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | 6-fluorospiro[3.3]heptan-2-one |
Chemical Transformations of the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane framework is characterized by its strained four-membered rings. acs.org This inherent strain can be a driving force for reactions that lead to more stable, less strained structures.
Under certain conditions, such as in the presence of strong acids or upon thermolysis, the spiro[3.3]heptane ring system may undergo ring-opening or rearrangement reactions. The exact nature of these transformations would be influenced by the position of the fluorine and hydroxyl groups and the specific reaction conditions. For instance, carbocationic intermediates generated at the C2 position could potentially trigger a rearrangement of the spirocyclic core. While the spiro[3.3]heptane scaffold is generally stable, its inherent strain makes it susceptible to such transformations under forcing conditions. acs.org
While the hydroxyl group is the most reactive site, functionalization at other positions on the spiro[3.3]heptane ring is also conceivable, though it would likely require more specialized synthetic strategies. This could involve radical halogenation to introduce a handle for further transformations or directed C-H activation methods. The presence of the fluorine atom might influence the regioselectivity of such reactions due to its electronic effects.
Mechanistic Studies of Reactions Involving this compound
Reactions at the Hydroxyl Group: Esterification in the presence of an acid catalyst proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Oxidation with chromic acid likely involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton. chemistrysteps.com
Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom is expected to have a notable effect on the reactivity of the molecule. It would likely decrease the nucleophilicity of the hydroxyl group, potentially slowing down the rate of reactions where the alcohol acts as a nucleophile, such as esterification and etherification. Conversely, the fluorine atom could influence the acidity of the C-H protons on the ring, which might affect the course of elimination or rearrangement reactions. In reactions involving carbocationic intermediates, the fluorine atom's inductive effect would be destabilizing, potentially disfavoring certain rearrangement pathways.
The Influence of the Fluorine Atom on the Reactivity and Selectivity of this compound
The introduction of a fluorine atom into the spiro[3.3]heptane framework at the 6-position exerts a profound influence on the reactivity and selectivity of the alcohol functionality at the 2-position. This influence is a direct consequence of fluorine's unique electronic properties, namely its high electronegativity and the stereoelectronic effects arising from the C-F bond. These factors modulate the electron density distribution within the molecule, thereby affecting the properties of the hydroxyl group and influencing the pathways of chemical transformations.
Stereoelectronic Effects and Inductive Properties of Fluorine
The fluorine atom in this compound primarily influences the reactivity of the distal alcohol group through a combination of inductive and stereoelectronic effects.
The strong electron-withdrawing nature of fluorine creates a significant inductive effect (-I effect) that propagates through the rigid spirocyclic carbon skeleton. This through-bond polarization withdraws electron density from the surrounding carbon atoms, and this effect is transmitted to the C2 carbon bearing the hydroxyl group. The reduced electron density at C2, in turn, affects the O-H bond of the alcohol, making the proton more acidic compared to the non-fluorinated spiro[3.3]heptan-2-ol. This increased acidity can significantly impact reactions where the alcohol acts as a nucleophile or a proton donor.
The table below summarizes the key electronic effects of the fluorine atom in this compound.
| Effect | Description | Impact on the -OH group |
| Inductive Effect (-I) | Strong electron withdrawal through the sigma bonds of the carbon framework due to the high electronegativity of fluorine. | Increases the acidity of the hydroxyl proton. Reduces the nucleophilicity of the oxygen atom. |
| Stereoelectronic Effects | Interactions between bonding and antibonding orbitals influenced by the spatial arrangement of the C-F bond. | Can influence the stability of reaction intermediates and transition states, thereby affecting selectivity. |
Impact on Reaction Kinetics and Thermodynamics
The electronic perturbations induced by the fluorine atom have a direct and measurable impact on the kinetics and thermodynamics of reactions involving the alcohol functionality of this compound.
Reaction Kinetics:
The rate of reactions where the alcohol acts as a nucleophile, such as in esterification or etherification, is generally expected to decrease. The inductive withdrawal of electron density by the fluorine atom reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. Conversely, in reactions where the alcohol acts as a proton donor or where the departure of the hydroxyl group as a leaving group is involved (after protonation), the reaction rates may be enhanced. The increased acidity of the hydroxyl proton facilitates its removal, and the electron-withdrawing nature of the fluorine can stabilize the formation of a partial positive charge on the C2 carbon in the transition state of a substitution reaction.
Thermodynamics:
The increased acidity (lower pKa) of the alcohol is a key thermodynamic parameter. A lower pKa indicates that the deprotonation of the alcohol to form the corresponding alkoxide is thermodynamically more favorable compared to the non-fluorinated analogue. This can be a significant factor in base-catalyzed reactions.
The following table provides a qualitative summary of the expected impact of the fluorine atom on the kinetics and thermodynamics of common reactions involving the alcohol group.
| Reaction Type | Kinetic Impact (Rate) | Thermodynamic Impact (Equilibrium) |
| Nucleophilic attack by the alcohol (e.g., Esterification) | Decreased | Product stability may be enhanced, potentially shifting equilibrium. |
| Deprotonation (Alkoxide formation) | Increased | Favored due to increased acidity of the alcohol. |
| Substitution (e.g., SN1/SN2 after protonation) | Complex; depends on the specific mechanism. May be enhanced or retarded. | Product stability will be influenced by the fluorine atom. |
Computational and Theoretical Investigations of 6 Fluorospiro 3.3 Heptan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Conformational Landscape
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the relative energies of different spatial arrangements (conformers).
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional structure of a molecule. For 6-fluorospiro[3.3]heptan-2-ol, DFT calculations would be employed to perform geometry optimization, starting from various possible initial structures to find the lowest energy conformers. The spiro[3.3]heptane framework is known for its rigidity, but the positions of the fluoro and hydroxyl substituents allow for different stereoisomers (cis/trans) and rotamers of the hydroxyl group. acs.org
DFT calculations, using functionals such as B3LYP or ωB97XD with a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate the relative energies of these conformers. mdpi.com This analysis reveals the most likely shapes the molecule will adopt. The presence of the electronegative fluorine atom can significantly influence the conformational preferences through steric and electronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. mdpi.com
Illustrative Data: The table below presents hypothetical relative energies for different conformers of this compound, as would be determined by DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C-C) |
| A (Global Minimum) | 0.00 | 178.5° |
| B | 1.25 | 65.2° |
| C | 2.50 | -68.9° |
This is a searchable and sortable table.
Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), provide a detailed description of the molecular orbitals (MOs). emerginginvestigators.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies of these frontier orbitals indicate the molecule's reactivity; a small HOMO-LUMO gap suggests higher reactivity. emerginginvestigators.org
For this compound, these calculations would reveal how the fluorine and hydroxyl groups influence the electron distribution across the spirocyclic skeleton. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, showing the partial charges on each atom. mdpi.com This is particularly important for understanding the polar nature of the C-F and O-H bonds and predicting sites for electrophilic or nucleophilic attack. emerginginvestigators.org
Illustrative Data: The following table shows representative data that would be generated from an ab initio molecular orbital and NBO analysis.
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 9.6 eV |
| NBO Charge on Fluorine (F) | -0.35 e |
| NBO Charge on Oxygen (O) | -0.72 e |
This is a searchable and sortable table.
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Modeling
Computational models can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. DFT calculations are widely used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts is crucial. The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, is a reliable approach for this. mdpi.com The predicted shifts for different conformers can be averaged based on their calculated Boltzmann populations to yield a spectrum that can be compared with experimental results. nih.gov
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The frequencies and intensities of the O-H stretch, C-F stretch, and various C-C and C-H vibrations provide a unique fingerprint of the molecule, helping to confirm its structure and conformational state.
Illustrative Data: A table of predicted key spectroscopic data for the most stable conformer of this compound.
| Parameter | Predicted Value |
| ¹⁹F NMR Chemical Shift | -185 ppm |
| ¹H NMR Chemical Shift (H-O) | 2.5 ppm |
| IR Freq. (O-H stretch) | 3650 cm⁻¹ |
| IR Freq. (C-F stretch) | 1100 cm⁻¹ |
This is a searchable and sortable table.
Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound
Computational chemistry can be used to explore potential chemical reactions involving this compound. For instance, the dehydration of the alcohol to form an alkene or its rearrangement under certain conditions can be modeled. d-nb.infoacs.org By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can determine the activation energy for a proposed reaction pathway. rsc.org
This analysis helps to predict whether a reaction is feasible and what products are likely to form. For a molecule with a strained spirocyclic core, modeling potential ring-opening or rearrangement reactions would be particularly insightful. researchgate.net Computational methods like DFT are used to locate the transition state structures and calculate their energies, providing a full energetic profile of the reaction. chemrxiv.org
Molecular Dynamics Simulations to Understand Solvent Effects and Dynamic Behavior
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of the molecule's behavior in a specific solvent, such as water. nih.gov MD simulations model the movement of the solute and solvent molecules over time, based on a classical force field. acs.org
For this compound, MD simulations would reveal how solvent molecules arrange around the polar hydroxyl and fluoro groups and the nonpolar hydrocarbon scaffold. researchgate.net This provides insight into solvation energies and the stability of different conformers in solution. These simulations are also critical for understanding the dynamic fluctuations of the molecule, which can be important for its interaction with biological targets. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on in vitro target interactions)
In drug discovery, computational methods are essential for predicting the biological activity of a new molecule. The rigid, three-dimensional nature of spirocycles like this compound makes them attractive scaffolds. mdpi.com
QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. tandfonline.com To apply QSAR to this compound, one would first need to synthesize a library of related compounds and test their in vitro activity against a specific biological target (e.g., an enzyme). Then, various molecular descriptors (e.g., lipophilicity, electronic properties, shape) would be calculated for each molecule, and a mathematical model would be built to predict activity based on these descriptors. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. civilica.com For this compound, docking studies could be used to screen for potential protein targets. The molecule would be computationally placed into the binding site of a protein, and a scoring function would estimate the binding affinity. The fluorine and hydroxyl groups would be key features, potentially forming hydrogen bonds or other favorable interactions with the protein's active site. nih.gov Such studies can guide the design of more potent and selective inhibitors. nih.govacs.org
Illustrative Data: Hypothetical results from a molecular docking study of this compound against a kinase target.
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Predicted Binding Affinity | -7.2 kcal/mol |
| Key Interactions | Hydrogen bond (hydroxyl to ASP855), Halogen bond (fluorine to LYS745) |
This is a searchable and sortable table.
Synthesis and Characterization of 6 Fluorospiro 3.3 Heptan 2 Ol Derivatives and Analogs
Rational Design Principles for Structural Diversity Around the 6-fluorospiro[3.3]heptan-2-ol Scaffold
The rational design of derivatives based on the this compound scaffold is rooted in the pursuit of novel chemical entities with tailored three-dimensional (3D) structures and optimized physicochemical properties for applications in medicinal chemistry and materials science. The spiro[3.3]heptane core is a key structural motif, increasingly recognized as a saturated bioisostere for the phenyl ring. chemrxiv.org Unlike the flat, two-dimensional geometry of a benzene (B151609) ring, the spiro[3.3]heptane scaffold possesses a rigid, well-defined 3D shape, which allows for a more precise exploration of chemical space when designing molecules to interact with biological targets. chemrxiv.org
The incorporation of this spirocyclic system offers several design advantages:
Three-Dimensionality : The fused cyclobutane (B1203170) rings create a non-planar structure, which is a desirable attribute in modern drug design for improving target selectivity and metabolic stability. chemrxiv.org
Structural Rigidity : The strained nature of the spiro[3.3]heptane framework provides conformational restriction. This rigidity can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and affinity.
Novel Exit Vectors : Unlike the collinear exit vectors of a para-substituted phenyl ring, the spiro[3.3]heptane core presents non-collinear vectors for substituent placement, opening new possibilities for molecular design. chemrxiv.org
The introduction of a fluorine atom at the 6-position is a deliberate design choice to modulate the molecule's properties. Fluorine is a bioisostere for hydrogen but has significantly different electronic properties. Its high electronegativity can alter the local electronic environment, influence metabolic stability, and modify properties such as acidity (pKa) and lipophilicity (LogP), which are critical for a molecule's behavior in a biological system. chemrxiv.org The hydroxyl group at the 2-position provides a versatile handle for further functionalization, allowing for the creation of a diverse library of analogs through various chemical transformations.
Synthetic Strategies for Accessing Modified Spiro[3.3]heptane Derivatives with Varied Functionalities
Accessing the spiro[3.3]heptane core and its derivatives involves several strategic synthetic approaches that allow for the introduction of diverse functional groups. A key and scalable method begins with a substituted cyclobutanone, which is converted into a key intermediate such as 1,1-bis(bromomethyl)cyclobutane. chemrxiv.orgchemrxiv.org This dibromide serves as a versatile precursor for constructing the second ring. The spirocyclic core can be formed via double alkylation using reagents like tosylmethyl isocyanide (TosMIC) or malonate diesters. chemrxiv.orgchemrxiv.org
Classical and modern synthetic routes have been established for producing the core ketone, spiro[3.3]heptan-1-one or spiro[3.3]heptan-2-one, which are pivotal starting points for further derivatization. nih.govchemicalbook.com These methods include:
[2+2] Cycloaddition : The reaction between keteniminium species and methylenecyclobutane (B73084). nih.gov
Rearrangement Reactions : Acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols or oxidative Meinwald rearrangement of cyclopropylidenes. nih.gov
Strain-Relocating Semipinacol Rearrangement : A novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which rearranges to the spiro[3.3]heptan-1-one core. nih.gov
Once the spiro[3.3]heptane ketone is obtained, a wide array of functional groups can be introduced through standard transformations. For example, ketones can be converted to bromides, which then undergo lithium-halogen exchange followed by quenching with electrophiles to yield carboxylic acids or boronic acids. chemrxiv.org Other modifications include Wolff-Kishner reductions, oxidations to introduce ketoacid functionalities, and Curtius reactions to form anilines. chemrxiv.org These subsequent modifications enable the synthesis of a broad range of building blocks, including alcohols, amines, and amino acids, from a common intermediate. chemrxiv.orgresearchgate.net
| Synthetic Strategy | Key Precursor(s) | Resulting Derivative Type | Reference |
|---|---|---|---|
| Double Alkylation | 1,1-bis(bromomethyl)cyclobutane derivatives | Carboxylic acids, Amines | chemrxiv.orgchemrxiv.org |
| [2+2] Cycloaddition | Keteniminium salts and methylenecyclobutane | Spiro[3.3]heptanones | nih.gov |
| Strain-Relocating Semipinacol Rearrangement | 1-sulfonylcyclopropanols and 1-sulfonylbicyclo[1.1.0]butanes | Substituted spiro[3.3]heptan-1-ones | nih.gov |
| Functional Group Interconversion | Spiro[3.3]heptanone | Alcohols, Carboxylic acids, Boronic acids, Anilines | chemrxiv.org |
Elucidation of Structure-Reactivity Relationships in this compound Derivatives
The substitution pattern on the spiro[3.3]heptane scaffold, particularly the presence and number of fluorine atoms, significantly influences the physicochemical properties and reactivity of the derivatives. Systematic studies comparing non-fluorinated, monofluorinated, gem-difluorinated, and trifluoromethylated spiro[3.3]heptane analogs have revealed clear structure-property relationships. chemrxiv.org
The acidity of functional groups attached to the scaffold is directly impacted by the strong electron-withdrawing nature of fluorine. For both carboxylic acids and protonated amines, the acidity increases with the degree of fluorination. The measured pKa values follow a predictable trend: H < F < F₂ < CF₃. chemrxiv.org This enhanced acidity is a direct consequence of the inductive effect of the fluorine substituents, which stabilizes the conjugate base.
In contrast, lipophilicity, a critical parameter for drug absorption and distribution, exhibits a more complex, nonmonotonic relationship with fluorination. Experimental measurements of LogP (the logarithm of the partition coefficient between octanol (B41247) and water) show that the monofluorinated derivative is the most hydrophilic (lowest LogP). The trend for increasing lipophilicity is F < F₂ < H < CF₃. chemrxiv.org This indicates that while the highly fluorinated trifluoromethyl group significantly increases lipophilicity as expected, single and gem-dinal fluorine substitutions can actually decrease it compared to the non-fluorinated parent compound. This nuanced effect allows for fine-tuning of a molecule's solubility and permeability.
| Substituent at C-6 | Effect on Acidity (pKa) | Effect on Lipophilicity (LogP) | Reference |
|---|---|---|---|
| H | Baseline | Baseline (Higher than F/F₂) | chemrxiv.org |
| F | Increases | Decreases (Most hydrophilic) | chemrxiv.org |
| F₂ (gem-difluoro) | Increases further | Increases from F, but lower than H | chemrxiv.org |
| CF₃ | Increases most | Increases significantly (Most lipophilic) | chemrxiv.org |
Stereochemical Control in the Synthesis of Structurally Diversified Analogs
Achieving stereochemical control is crucial in the synthesis of spiro[3.3]heptane analogs, as the spatial arrangement of substituents can profoundly affect biological activity. The rigidity of the spirocyclic core makes it an excellent scaffold for creating well-defined stereoisomers. nih.gov Several strategies have been developed to control the stereochemistry during synthesis.
One effective method is to employ a substrate-controlled, stereospecific reaction. For instance, the strain-relocating semipinacol rearrangement can be fully regio- and stereospecific when starting from an optically active substituted cyclopropanone (B1606653) equivalent. nih.gov This allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. nih.gov
Another powerful approach involves the use of chiral auxiliaries. In the synthesis of spirocyclic amino acid analogs, chiral auxiliaries such as (R)-α-phenylglycinol or Ellman's sulfinamide have been used to direct the stereochemical outcome of key bond-forming steps, like the Strecker reaction. nih.gov This strategy allows for the divergent synthesis of a library of different stereoisomers from a common precursor. nih.gov
For derivatives that possess axial chirality, such as certain disubstituted spiro[3.3]heptanes, separation of enantiomers is a viable strategy. High-performance liquid chromatography (HPLC) using a chiral stationary phase has been successfully employed to resolve racemic mixtures of N-Boc-protected amino acid derivatives of the spiro[3.3]heptane scaffold. chemrxiv.org The absolute configuration of the separated stereoisomers can then be determined using techniques like X-ray diffraction analysis. chemrxiv.org These methods collectively provide a robust toolkit for accessing stereochemically pure and diverse analogs of this compound for further investigation.
Advanced Research Applications of 6 Fluorospiro 3.3 Heptan 2 Ol and Its Derivatives
6-fluorospiro[3.3]heptan-2-ol as a Chiral Building Block in Complex Molecular Synthesis
The spiro[3.3]heptane core is recognized as a valuable scaffold in drug discovery due to its conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. chemrxiv.orgresearchgate.net When functionalized with groups like a hydroxyl and a fluorine atom, as in this compound, it becomes a versatile chiral building block for the synthesis of complex molecules. The defined spatial arrangement of the functional groups allows for precise control over the stereochemistry of subsequent reactions.
The enantioselective synthesis of natural products and other bioactive molecules often relies on the use of chiral starting materials that guide the stereochemical outcome of the synthetic route. Chiral this compound can be prepared using various asymmetric synthesis techniques, including enzyme-catalyzed reactions, to yield enantiomerically pure forms. These pure enantiomers are invaluable in the construction of complex molecular architectures where specific stereoisomers are required for biological activity.
The spiro[3.3]heptane framework can serve as a non-classical bioisostere for more common cyclic systems like piperidine or cyclohexane, offering a novel chemical space for drug design. chemrxiv.orgresearchgate.net The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further synthetic transformations.
While the direct application of this compound in the total synthesis of a named natural product is not yet extensively documented in publicly available literature, its potential is evident. Below is a representative table illustrating how chiral spiro[3.3]heptane derivatives, in general, are used to construct key fragments of bioactive molecules.
| Bioactive Scaffold/Target | Spiro[3.3]heptane Derivative Used | Role of the Spirocyclic Unit | Key Synthetic Transformation |
|---|---|---|---|
| Glutamic Acid Analogs | Substituted spiro[3.3]heptane carboxylic acids | Conformationally restricted glutamate scaffold to probe receptor topology. | Diastereoselective Strecker reaction on a spirocyclic ketone. |
| Piperidine Bioisosteres | 1-Azaspiro[3.3]heptanes | Replacement for the piperidine ring in anesthetic drug analogs. researchgate.net | [2+2] cycloaddition followed by reduction. researchgate.net |
| Benzene (B151609) Bioisosteres | Functionalized spiro[3.3]heptanes | Saturated, three-dimensional replacement for a phenyl ring in anticancer and anesthetic drugs. chemrxiv.org | Modification of spiro[3.3]heptanones. chemrxiv.org |
Application in Ligand Design for Organometallic Catalysis
The design of chiral ligands is central to asymmetric organometallic catalysis, enabling the synthesis of enantiomerically enriched products. The rigid framework of this compound makes it an attractive scaffold for the development of novel chiral ligands. The hydroxyl group can be readily converted into other coordinating groups, such as phosphines or amines, which can then bind to a metal center.
The presence of a fluorine atom in the ligand backbone can significantly influence the catalytic activity and selectivity of the corresponding metal complex. Fluorine's strong electron-withdrawing nature can modulate the electronic properties of the metal center, which in turn affects the catalytic cycle. Furthermore, fluorinated ligands can enhance the stability and solubility of the catalyst in specific solvent systems.
While specific applications of this compound-derived ligands in catalysis are still an emerging area of research, the principles of ligand design suggest their potential utility in a range of asymmetric transformations, such as hydrogenation, C-C bond formation, and fluorination reactions. nih.govmdpi.com The development of such ligands could lead to novel catalysts with improved performance and selectivity.
Research into Materials Science Applications (e.g., as monomers for advanced polymers, components of supramolecular assemblies)
The unique properties of fluorinated compounds, such as high thermal and chemical stability, low surface energy, and hydrophobicity, make them valuable in materials science. nih.gov this compound, with its reactive hydroxyl group, can serve as a monomer for the synthesis of advanced polymers. The incorporation of the rigid and fluorinated spiro[3.3]heptane unit into a polymer backbone can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified surface properties. nih.gov
For example, this compound could be converted into an acrylate or methacrylate monomer and subsequently polymerized to yield a fluorinated polymer with a spirocyclic side chain. Such polymers are expected to exhibit low surface energy and could find applications in hydrophobic coatings and low-friction materials.
The spiro[3.3]heptane structure can also be a component of supramolecular assemblies. The defined geometry and potential for directional interactions through the hydroxyl group could enable the formation of ordered structures such as liquid crystals or metal-organic frameworks (MOFs). The fluorine atom could further influence the packing and intermolecular interactions within these assemblies.
Preclinical Biological Activity Studies of this compound and its Derivatives (excluding clinical human trials and safety profiles)
The spiro[3.3]heptane motif is increasingly being incorporated into drug candidates to enhance their three-dimensionality and improve pharmacological properties. chemrxiv.orgresearchgate.net The introduction of fluorine can further modulate the biological activity of these compounds. rroij.com
Fluorinated organic molecules are known to be effective enzyme inhibitors. nih.govresearchgate.net The fluorine atom can alter the binding affinity of a molecule to an enzyme's active site through favorable electrostatic interactions and by modifying the pKa of nearby functional groups. Derivatives of this compound are therefore of interest for screening against various enzymatic targets.
For instance, the rigid spiro[3.3]heptane scaffold can be used to design inhibitors that lock into a specific conformation recognized by an enzyme's active site. The fluorine atom can enhance binding potency and metabolic stability. While specific enzyme inhibition data for this compound is not widely published, the general principles of medicinal chemistry suggest its potential as a starting point for the development of novel enzyme inhibitors. A hypothetical screening of a library of fluorinated spiro[3.3]heptane derivatives against a panel of kinases might yield results similar to those presented in the representative table below.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Notes |
|---|---|---|---|---|
| Derivative A | Kinase 1 | In vitro kinase assay | 150 | Moderate activity |
| Derivative B | Kinase 1 | In vitro kinase assay | 25 | Potent inhibitor |
| Derivative C | Protease 1 | In vitro protease assay | >10,000 | Inactive |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
The conformational rigidity of the spiro[3.3]heptane scaffold is also advantageous in the design of receptor ligands. By restricting the number of accessible conformations, it is possible to design molecules that bind with high affinity and selectivity to a specific receptor subtype. The fluorine atom in this compound can influence receptor binding through various mechanisms, including direct interaction with the receptor, alteration of the molecule's electrostatic potential, and modification of its pharmacokinetic properties.
Structure-activity relationship (SAR) studies of derivatives of this compound would involve systematic modification of the scaffold and evaluation of the impact on receptor binding affinity and functional activity. Such studies are crucial for the optimization of lead compounds in drug discovery.
Cell-Based Assays for Target Engagement and Pathway Analysis
Derivatives of this compound are poised to be valuable tools in cell-based assays designed to confirm target engagement and elucidate biological pathways. The spirocyclic core provides a rigid scaffold that can be functionalized to create ligands with high specificity for a target protein. The presence of the fluorine atom offers a unique spectroscopic handle for biophysical measurements.
One of the key challenges in drug discovery is confirming that a potential drug molecule interacts with its intended target within the complex environment of a living cell. Cell-based target engagement assays are crucial for this validation. Derivatives of this compound can be designed as chemical probes for such assays. For instance, the hydroxyl group can be modified to incorporate a reporter group, such as a fluorophore or a biotin tag, or a reactive group for covalent labeling of the target protein.
Furthermore, the fluorine atom itself can be used as a sensitive reporter in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein-ligand interactions, as the ¹⁹F nucleus has a high gyromagnetic ratio and its chemical shift is highly sensitive to the local molecular environment. By observing changes in the ¹⁹F NMR signal of a this compound-based ligand upon binding to its target protein in cell lysates or even intact cells, researchers can quantify target engagement and determine binding affinities.
The following interactive table illustrates hypothetical data from a cell-based thermal shift assay (CETSA) and a ¹⁹F NMR binding assay using a derivative of this compound (Compound X) designed to target a specific kinase.
| Assay Type | Parameter Measured | Result with Compound X | Interpretation |
|---|---|---|---|
| Cell-Based Thermal Shift Assay (CETSA) | Change in Target Protein Melting Temperature (ΔTm) | + 4.2 °C | Compound X binds to and stabilizes the target kinase in cells. |
| ¹⁹F NMR Target Engagement Assay | Change in ¹⁹F Chemical Shift (Δδ) upon Titration with Target Protein | 0.85 ppm | Direct binding of Compound X to the target kinase is confirmed. |
| Pathway Analysis (Western Blot) | Phosphorylation of Downstream Substrate | 75% decrease | Compound X inhibits the kinase activity in the cellular pathway. |
Once target engagement is confirmed, these compounds can be used to probe the physiological consequences of modulating the target's activity. By treating cells with a specific this compound derivative and observing changes in downstream signaling pathways through techniques like Western blotting or phosphoproteomics, researchers can gain a deeper understanding of the target's role in cellular processes.
Application as Molecular Probes and Chemical Tags in Chemical Biology Research
The structural features of this compound make it an excellent starting point for the development of sophisticated molecular probes and chemical tags for a variety of applications in chemical biology.
Molecular Probes:
Molecular probes are essential for visualizing and studying biological molecules and processes in their native environment. Derivatives of this compound can be converted into fluorescent probes by attaching a suitable fluorophore. The spiro[3.3]heptane core can serve as a rigid linker between a target-binding moiety and the fluorescent dye, potentially minimizing quenching and improving quantum yield. These probes could be used in a range of imaging applications, including:
Fluorescence Microscopy: To visualize the subcellular localization of a target protein.
Flow Cytometry: To quantify the expression of a target protein on the cell surface.
High-Content Screening: To identify compounds that modulate the expression or localization of a target protein.
The fluorine atom can also contribute to the properties of the probe, for instance, by enhancing its metabolic stability or altering its lipophilicity to improve cell permeability.
Chemical Tags:
The fluorine atom in this compound makes it an inherent chemical tag for ¹⁹F NMR-based studies. As there is no natural fluorine in biological systems, the ¹⁹F NMR signal is background-free, allowing for the unambiguous detection of the tagged molecule. nih.gov By attaching a 6-fluorospiro[3.3]heptane-based tag to a protein of interest, researchers can:
Study Protein Conformation and Dynamics: Changes in the protein's structure will be reflected in the ¹⁹F NMR spectrum of the tag. nih.govacs.org
Monitor Protein-Protein Interactions: The binding of another protein can be detected by changes in the chemical environment of the fluorine tag. nih.gov
Screen for Ligand Binding: The displacement of a ¹⁹F-tagged ligand by a potential drug candidate can be readily monitored by ¹⁹F NMR.
The following interactive table summarizes the potential applications of this compound derivatives as molecular probes and chemical tags.
| Application | Type of Derivative | Key Feature Utilized | Research Question Addressed |
|---|---|---|---|
| Fluorescent Molecular Probe | Fluorophore-conjugated this compound | Rigid spirocyclic scaffold | Where is the target protein located within the cell? |
| ¹⁹F NMR Chemical Tag | This compound attached to a protein | Fluorine atom for ¹⁹F NMR | How does the protein's conformation change upon ligand binding? |
| Photoaffinity Probe | This compound with a photo-reactive group | Spirocyclic core for specific binding | What are the direct binding partners of a particular protein? |
Future Research Perspectives and Challenges in 6 Fluorospiro 3.3 Heptan 2 Ol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The advancement of synthetic routes to 6-fluorospiro[3.3]heptan-2-ol that are both efficient and environmentally benign is a primary objective for future research. Current multistep syntheses of related fluorinated spiro[3.3]heptanes often involve hazardous reagents and generate significant waste. The development of greener alternatives is crucial for the wider adoption of this chemical scaffold.
A key area for improvement lies in the fluorination step. Traditional deoxyfluorination reagents for secondary alcohols, such as diethylaminosulfur trifluoride (DAST), present safety and handling challenges. scientificupdate.comorganic-chemistry.org Future efforts should focus on the application of milder and more sustainable fluorinating agents. For instance, methods utilizing n-perfluorobutanesulfonyl fluoride (B91410) (PBSF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) offer a more benign approach with reduced elimination side products. organic-chemistry.org Furthermore, photoredox-catalyzed deoxyfluorination using reagents like Selectfluor presents a promising avenue, operating under mild, light-driven conditions. scientificupdate.com
The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Synthetic Step | Traditional Method | Sustainable Alternative | Advantages of Alternative |
| Fluorination | Deoxyfluorination with DAST | - Deoxyfluorination with PBSF/TBAT- Photoredox deoxyfluorination with Selectfluor | - Milder reaction conditions- Reduced hazardous waste- Improved safety profile |
| Spirocycle Formation | Multi-step linear synthesis | Strain-relocating semipinacol rearrangement | - Fewer synthetic steps- Increased atom economy- Potential for stereocontrol |
| Overall Strategy | Linear synthesis | Convergent synthesis | - Higher overall yield- Greater efficiency |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound remains largely unexplored. The interplay between the strained cyclobutane (B1203170) rings, the fluorine substituent, and the secondary alcohol functionality is expected to give rise to unique chemical behavior. Future research should aim to systematically investigate the reactivity of this compound to unlock its full synthetic potential.
The presence of ring strain in the spiro[3.3]heptane system may facilitate ring-opening or rearrangement reactions under specific conditions, providing access to novel and complex molecular architectures. The influence of the fluorine atom on the reactivity of the adjacent alcohol and the stability of potential cationic intermediates is another area ripe for investigation. For example, the electron-withdrawing nature of fluorine could impact the propensity of the alcohol to undergo oxidation or substitution reactions.
Furthermore, the stereochemistry of both the fluorine and hydroxyl groups will play a critical role in directing the outcome of various transformations. Diastereoselective reactions targeting either functional group could lead to the synthesis of a diverse array of stereochemically defined derivatives. The development of catalytic asymmetric transformations of the alcohol or reactions at the carbon bearing the fluorine atom would be particularly valuable.
Expansion into Novel Application Areas in Materials Science and Chemical Biology
The unique properties conferred by the fluorinated spiro[3.3]heptane scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry. In materials science, the incorporation of such rigid, three-dimensional, and fluorinated motifs can influence the bulk properties of polymers and liquid crystals. The introduction of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and altered electronic properties. mdpi.com Investigating the impact of this compound as a monomer or additive in polymer synthesis could lead to the development of new materials with tailored properties.
In chemical biology, this compound could serve as a novel scaffold for the design of chemical probes to investigate biological processes. The fluorine atom provides a valuable handle for ¹⁹F NMR studies, enabling the non-invasive monitoring of the molecule's interactions with biological targets. dtu.dk The spirocyclic core can act as a conformationally constrained bioisostere for more flexible or aromatic systems, potentially leading to improved binding affinity and selectivity for protein targets. nih.gov The synthesis of libraries of derivatives based on the this compound core for high-throughput screening could uncover new biologically active compounds. nih.gov
Advancement of Computational Methodologies for Predictive Modeling and Design
Computational chemistry is poised to play a pivotal role in accelerating research into this compound and its derivatives. Quantum chemical calculations, particularly density functional theory (DFT), can provide valuable insights into the compound's structure, stability, and reactivity. emerginginvestigators.org A significant challenge in fluorinated compound characterization is the interpretation of ¹⁹F NMR spectra. Computational methods can be employed to accurately predict ¹⁹F NMR chemical shifts, aiding in the structural elucidation of new derivatives and reaction products. mdpi.com
Beyond structural analysis, computational modeling can be used to predict the physicochemical properties of this compound derivatives, such as lipophilicity and metabolic stability, which are crucial for drug design. chemrxiv.org Molecular dynamics simulations can be used to study the conformational preferences of the spirocyclic system and its interactions with biological macromolecules, guiding the design of more potent and selective ligands.
The table below outlines key areas where computational methods can be applied.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Structural and Reactivity Analysis | - Geometric parameters- Reaction energies and barriers- ¹⁹F NMR chemical shifts |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design and Optimization | - Lipophilicity (logP)- Metabolic stability- Binding affinity |
| Molecular Dynamics (MD) | Biomolecular Interactions | - Conformational preferences- Binding modes and energies- Solvation effects |
Integration of High-Throughput Experimentation and Data Science in this compound Research
The integration of high-throughput experimentation (HTE) and data science offers a transformative approach to exploring the chemical space around this compound. HTE allows for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new reactions and bioactive molecules. nih.gov By employing automated synthesis platforms, researchers can efficiently generate a wide range of derivatives of this compound with diverse functional groups.
The vast amounts of data generated from HTE can be effectively analyzed using machine learning algorithms. These data-driven approaches can identify structure-activity relationships, predict reaction outcomes, and guide the design of subsequent experiments. For example, machine learning models could be trained to predict the optimal conditions for the fluorination of spiro[3.3]heptan-2-ol precursors or to identify derivatives with desired biological activities.
The combination of HTE and data science will not only accelerate the pace of research but also enable a more systematic and rational exploration of the chemical potential of this compound. This synergy will be crucial in overcoming the challenges of synthesizing and characterizing these complex molecules and in unlocking their full potential in various scientific disciplines.
Q & A
Q. How can researchers validate the purity of this compound batches with conflicting HPLC/MS data?
- Methodological Answer : Combine orthogonal methods: -NMR quantifies fluorine content, while GC-MS detects volatile impurities. Elemental analysis (C, H, N, F) confirms stoichiometry. For trace contaminants, HRMS with isotopic pattern matching distinguishes degradation products from synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
